Technical Guide: Synthesis and Characterization of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione
Technical Guide: Synthesis and Characterization of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The trifluoromethyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making its incorporation into heterocyclic scaffolds a key strategy in the design of novel therapeutic agents.[1] This document outlines a probable synthetic pathway, details expected characterization data based on available information and analysis of analogous structures, and discusses potential biological activities.
Introduction
Imidazoline-2-thione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-HIV properties. The introduction of a trifluoromethylphenyl group to this scaffold is anticipated to modulate its physicochemical and pharmacological properties. The strong electron-withdrawing nature of the trifluoromethyl group can impact the molecule's interaction with biological targets and enhance its membrane permeability. This guide details a feasible synthetic route and the analytical characterization of the title compound.
Synthesis Pathway
The synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-(3-trifluoromethylphenyl)ethylenediamine, followed by cyclization with carbon disulfide.
Caption: Synthetic workflow for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione.
Experimental Protocol: Synthesis of N-(3-Trifluoromethylphenyl)ethylenediamine
This protocol is adapted from general methods for the synthesis of N-substituted anilines.
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Reaction Setup: To a round-bottom flask, add 3-trifluoromethylaniline (1 equivalent), 2-chloroethylamine hydrochloride (1.2 equivalents), and a suitable base such as sodium carbonate (2.5 equivalents).
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Solvent: Add a biphasic solvent system, such as water and toluene.
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Reaction Conditions: Stir the mixture vigorously at reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(3-trifluoromethylphenyl)ethylenediamine.
Experimental Protocol: Synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione
This procedure is based on the general synthesis of 1-arylimidazolidine-2-thiones.[2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-trifluoromethylphenyl)ethylenediamine (1 equivalent) in xylene.
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Reagent Addition: Add carbon disulfide (1.1 equivalents) dropwise to the solution at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
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Product Isolation: Upon completion, cool the mixture, which may result in the precipitation of the product. The solid can be collected by filtration.
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Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford pure 1-(3-Trifluoromethylphenyl)imidazoline-2-thione.
Characterization Data
The structural elucidation of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione is based on spectroscopic and physical data.
| Parameter | Data |
| Molecular Formula | C₁₀H₉F₃N₂S |
| Molecular Weight | 262.25 g/mol |
| Melting Point | Not available in the search results. |
| Appearance | Expected to be a crystalline solid. |
| Mass Spectrometry (EI) | Key fragments and their relative intensities would be expected. The molecular ion peak [M]⁺ at m/z 262 should be observable. |
| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=S stretching (thione band, ~1050-1250 cm⁻¹), and C-F stretching (strong bands, ~1100-1350 cm⁻¹). |
| ¹H NMR Spectroscopy (ppm) | Expected Signals: Aromatic protons of the trifluoromethylphenyl group would appear in the range of 7.0-8.0 ppm. The methylene protons of the imidazoline ring would likely appear as two triplets in the range of 3.5-4.5 ppm. The N-H proton of the thione group would appear as a broad singlet, typically downfield. |
| ¹³C NMR Spectroscopy (ppm) | Expected Signals: The C=S carbon (thione) would be significantly downfield, likely in the range of 180-190 ppm.[3] Aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The CF₃ carbon would also be a quartet. The methylene carbons of the imidazoline ring would be expected in the 40-50 ppm region. |
| ¹⁹F NMR Spectroscopy (ppm) | A singlet corresponding to the CF₃ group is expected, with its chemical shift dependent on the solvent and referencing standard. |
| Elemental Analysis | Calculated for C₁₀H₉F₃N₂S: C, 45.80%; H, 3.46%; N, 10.68%. Found values should be within ±0.4% of the calculated values. |
Potential Biological Activity and Signaling Pathways
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Anticancer Activity: Many imidazole derivatives have been reported to possess anticancer properties.[3] For instance, some imidazole-2-thione derivatives have been shown to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines.[3] The trifluoromethylphenyl group may enhance this activity.
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Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for various enzymes, such as B-Raf kinase and VEGFR-2, which are crucial in cancer signaling pathways.
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Antimicrobial Activity: Imidazoline derivatives have been investigated for their antibacterial properties.[2] The lipophilicity imparted by the trifluoromethyl group could enhance cell wall penetration, potentially leading to improved antimicrobial efficacy.
Caption: Plausible biological activities of the target compound.
Further investigation is required to elucidate the specific biological targets and signaling pathways modulated by 1-(3-Trifluoromethylphenyl)imidazoline-2-thione.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The outlined synthetic route is practical and based on established chemical transformations. The provided characterization data, both experimental and predictive, will aid in the identification and purification of the compound. The potential for significant biological activity warrants further investigation of this molecule and its analogues in the context of drug discovery and development.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
